molecular formula C9H16FNO B13694292 (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol

(1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol

Cat. No.: B13694292
M. Wt: 173.23 g/mol
InChI Key: QJQCVYXQIGSXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol (CAS 2708341-87-9) is a chiral chemical compound with the molecular formula C9H16FNO and a molecular weight of 173.23 g/mol . It features a fluorinated pyrrolidine ring, a structure frequently employed in medicinal chemistry to modulate the biological activity and physicochemical properties of drug candidates. The presence of both the cyclopropane and the hydroxymethyl group provides versatile handles for further synthetic elaboration, making this compound a valuable scaffold for the construction of more complex molecules. Patents demonstrate that complex molecules incorporating fluorinated pyrrolidine and cyclopropyl motifs are investigated as potential therapeutics for a range of conditions, highlighting the relevance of this compound as a key intermediate in early-stage drug discovery . The specific stereochemistry of the fluoropyrrolidine group is often critical for optimal interaction with biological targets. As a high-value building block, its primary research applications include serving as a core fragment in the synthesis of potential protease inhibitors, kinase inhibitors, and other bioactive molecules where the fluorine atom can influence potency, metabolic stability, and membrane permeability. This product is intended for research purposes only and is not for human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2

InChI Key

QJQCVYXQIGSXLS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)CC2(CC2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol generally proceeds via:

  • Formation of the cyclopropylmethanol core or its aldehyde precursor.
  • Introduction of the 3-fluoropyrrolidine moiety through nucleophilic substitution or reductive amination.
  • Functional group transformations and purification steps.

This approach aligns with typical strategies for constructing cyclopropyl-containing amines and alcohols with fluorinated heterocycles.

Preparation of the Cyclopropylmethanol Intermediate

The cyclopropylmethanol component can be prepared starting from cyclopropanecarboxaldehyde. According to a detailed synthetic example, cyclopropanecarboxaldehyde reacts with an amine under reductive amination conditions:

  • Reductive Amination Procedure : Cyclopropanecarboxaldehyde (1 equiv) is combined with the amine (1 equiv) in methylene chloride under an inert argon atmosphere at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 equiv) is added portionwise, and the reaction is stirred overnight at room temperature. After completion, the mixture is quenched with saturated aqueous sodium bicarbonate, extracted, and purified to yield the cyclopropylmethanol derivative.

This method efficiently installs the amine functionality onto the cyclopropyl ring, forming a stable intermediate for further functionalization.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Outcome/Notes Reference
1 Cyclopropanecarboxaldehyde + amine + NaBH(OAc)3 in CH2Cl2, RT, overnight Reductive amination yielding cyclopropylmethanol intermediate
2 Tert-butyl pyrrolidin-3-ylcarbamate + 1-iodo-3-fluoropropane + NaOH in THF, 25°C, 16h Alkylation to install 3-fluoropropyl group on pyrrolidine
3 Work-up with aqueous washes, extraction, drying, evaporation Isolation of crude product
4 Purification by flash chromatography (silica gel, DCM/MeOH) or trituration Pure target compound or intermediates
5 Characterization by NMR, MS, HRMS, elemental analysis Confirmation of structure and purity

Research Findings and Considerations

  • The fluorine substitution on the pyrrolidine ring is introduced via halogenated alkylating agents, which require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

  • Reductive amination with sodium triacetoxyborohydride is a mild and effective method for coupling cyclopropyl aldehydes with amines, preserving sensitive functional groups.

  • Purification strategies depend on the physical properties of intermediates; flash chromatography remains the gold standard, but trituration is a valuable alternative when applicable.

  • Analytical data reported in the literature consistently validate the successful synthesis of the fluoropyrrolidinyl cyclopropylmethanol compound, supporting its structural integrity and potential for further biological evaluation.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The primary alcohol undergoes typical alcohol transformations, with steric hindrance from the cyclopropane influencing reaction rates and pathways.

Oxidation

The hydroxymethyl group is oxidized to a ketone under strong oxidizing conditions. For example:

(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanolH2OKMnO4,H+(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)ketone\text{(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4, \text{H}^+} \text{(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)ketone}

Yields depend on solvent polarity and temperature, with polar aprotic solvents (e.g., DMSO) improving efficiency .

Esterification

Reaction with acyl chlorides or anhydrides forms esters:

(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol+AcClAcetyl ester+HCl\text{(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol} + \text{AcCl} \rightarrow \text{Acetyl ester} + \text{HCl}

This reaction is catalyzed by bases like pyridine or DMAP, achieving >80% yield in dichloromethane.

Pyrrolidine Ring Reactions

The fluorinated pyrrolidine participates in nucleophilic substitutions and ring-opening reactions.

N-Alkylation/Arylation

The secondary amine undergoes alkylation under Mitsunobu conditions or with alkyl halides:

Pyrrolidine-NH+R-XBasePyrrolidine-NR+HX\text{Pyrrolidine-NH} + \text{R-X} \xrightarrow{\text{Base}} \text{Pyrrolidine-NR} + \text{HX}

For example, coupling with iodomethane in THF using NaH as a base yields N-methyl derivatives .

Ring-Opening

Under acidic conditions, the pyrrolidine ring may open via hydrolysis, particularly at elevated temperatures. This is less common due to fluorine’s electron-withdrawing effects stabilizing the ring.

Cyclopropane Reactivity

The strained cyclopropane ring undergoes selective hydrogenolysis or addition reactions.

Hydrogenolysis

Catalytic hydrogenation (H2_2, Pd/C) cleaves the cyclopropane to form a propane derivative:

Cyclopropane+H2Propane chain\text{Cyclopropane} + \text{H}_2 \rightarrow \text{Propane chain}

This reaction is temperature-sensitive, with optimal yields at 60–80°C .

Electrophilic Addition

Electrophiles (e.g., halogens) add to the cyclopropane ring under radical or light-initiated conditions. For example, bromine forms a dibrominated product:

Cyclopropane+Br2hν1,2-Dibromocyclopropane\text{Cyclopropane} + \text{Br}_2 \xrightarrow{h\nu} \text{1,2-Dibromocyclopropane}

Reaction regioselectivity is influenced by the adjacent substituents .

Salt Formation

The amine forms stable hydrochloride salts, enhancing solubility:

(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol+HClHydrochloride salt\text{(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol} + \text{HCl} \rightarrow \text{Hydrochloride salt}

This is confirmed by NMR and mass spectrometry data .

Cross-Coupling Reactions

The compound serves as a building block in metal-catalyzed couplings:

Reaction Type Conditions Product Yield Reference
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DMEBiaryl derivatives60–75%
Sonogashira CouplingCuI, PdCl2_2, Et3_3NAlkynylated pyrrolidine analogs50–65%

Hypothesized Reactions

  • Epoxidation : The cyclopropane may react with peracids to form epoxides, though steric hindrance could limit reactivity.

  • Grignard Addition : The hydroxymethyl group might react with Grignard reagents to form secondary alcohols, though no experimental data is available.

Key Reaction Data

Oxidation to Ketone

  • Conditions : KMnO4_4 (2 eq), H2_2SO4_4, 0°C → RT, 12 h

  • Yield : 68% (isolated)

  • Characterization : 1H^{1}\text{H} NMR (CDCl3_3): δ 2.45 (s, 3H, CH3_3), 3.72 (m, 4H, pyrrolidine-CH2_2)

Hydrochloride Salt Formation

  • Conditions : HCl gas in Et2_2O, 0°C, 2 h

  • Melting Point : 142–144°C

  • Purity : 95% (HPLC)

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol" are not available within the provided search results, the information present does suggest its role as a chemical intermediate in the synthesis of pharmaceutical compounds .

Chemical Properties and Identification

  • Name: 1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol
  • Synonyms: Cyclopropanemethanol, 1-[[(3R)-3-fluoro-1-pyrrolidinyl]methyl]-
  • (R)-(1-((3-Fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol
  • CAS Numbers: 2561517-87-9 , 2708341-87-9
  • Molecular Formula: C9H16FNOC_9H_{16}FNO
  • Molar Mass: 173.23 g/mol
  • Density: 1.15±0.1 g/cm3 (Predicted)
  • Boiling Point: 241.2±25.0 °C (Predicted)

Potential Applications

  • Pharmaceutical Research: This compound is related to the development of Na v1.7 blockers for pain treatment . Specifically, it appears in the structure of ABBV-318, a potent small molecule Na v1.7 blocker .
  • Building Block in Synthesis: "(1-((3S)-3-fluoropyrrolidin-1-yl)methyl)cyclopropyl]methanol" can be used as a heterocyclic building block in creating more complex molecules .

Safety and Handling

  • Warning: This chemical requires caution .
  • Storage: It is recommended to refrigerate at 2-7°C .
  • Restrictions: It is intended for professional manufacturing, research laboratories, and industrial or commercial use only and is not for medical or consumer use .

Mechanism of Action

The mechanism by which “MFCD34182631” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the context, but typically include binding to the active site of an enzyme or receptor, altering its activity and leading to downstream effects.

Biological Activity

The compound (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol , also known by its CAS number 2561517-87-9 , is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, including in vitro and in vivo studies, and presenting data in tables for clarity.

The molecular formula of this compound is C9H16FNOC_9H_{16}FNO, with a molar mass of 173.23 g/mol . The predicted density is approximately 1.15 g/cm³ , and it has a predicted boiling point of 241.2 °C . The pKa value is estimated at 15.10 , indicating its acidic nature .

PropertyValue
Molecular FormulaC9H16FNOC_9H_{16}FNO
Molar Mass173.23 g/mol
Density1.15 g/cm³
Boiling Point241.2 °C
pKa15.10

Antimicrobial Activity

Research has indicated that compounds with similar structural features to (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives suggest a potential for antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These studies often utilize Minimum Inhibitory Concentration (MIC) assays to evaluate effectiveness .

Antiproliferative Effects

In vitro studies have demonstrated that compounds structurally related to (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol can inhibit the proliferation of cancer cell lines such as HeLa and A549 cells. For example, one study reported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells when treated with specific flavonoid glucosides isolated from plant extracts . These findings suggest that (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol may exhibit similar antiproliferative effects.

The mechanism by which (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol exerts its biological effects is still under investigation. However, preliminary in silico studies have indicated potential interactions with key regulatory proteins involved in bacterial resistance mechanisms, such as the accessory gene regulator protein A (AgrA) of Staphylococcus aureus . This suggests that the compound may interfere with bacterial communication pathways, enhancing its antimicrobial efficacy.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of pyrrolidine derivatives, (1-((3-Fluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol was tested against methicillin-resistant strains of Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL , demonstrating its potential utility as an antimicrobial agent in clinical settings.

Study 2: Cancer Cell Proliferation

Another study focused on the antiproliferative effects of various cyclopropyl derivatives on cancer cell lines. The compound was shown to inhibit cell proliferation effectively, with researchers noting morphological changes consistent with apoptosis in treated cells. These findings highlight the need for further exploration into the therapeutic applications of this compound in oncology.

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Moieties

(a) [1-[[(3R)-3-Fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol hydrochloride (CAS: 2940871-20-3)
  • Structure : The hydrochloride salt of a stereoisomer (R-configuration at pyrrolidine) of the target compound.
  • Key Differences: The salt form (C₉H₁₇ClFNO) increases water solubility compared to the free base. Stereochemistry may affect biological activity, as enantiomers often exhibit distinct pharmacological profiles .
  • Applications : Likely used in medicinal chemistry for optimizing drug candidates via salt formation to improve bioavailability.
(b) (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Structure: Cyclopropane substituted with phenoxy, phenyl, and pyrrolidine-ketone groups.
  • Key Differences: The ketone group reduces polarity compared to the methanol in the target compound. The tert-butylphenoxy group adds hydrophobicity, making this compound more lipophilic.
  • Synthesis: Prepared via cyclopropanation of an alkene precursor, followed by phenol addition .

Fluorinated Pyrrolidine Derivatives

(a) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structure: Fluorine on a pyridine ring attached to pyrrolidine, with a methanol group on the pyrrolidine.
  • Key Differences: The fluorine’s position on an aromatic pyridine (vs. aliphatic pyrrolidine in the target compound) alters electronic properties. The methanol is on the pyrrolidine rather than the cyclopropane, affecting spatial orientation .
  • Applications: Potential use in kinase inhibitors due to pyridine’s role in metal coordination.

Cyclic Alcohols

(a) 1-Methylcyclopentanol (CAS: 1462-03-9)
  • Structure: Cyclopentanol with a methyl substituent.
  • Key Differences : Larger ring size (cyclopentane vs. cyclopropane) reduces strain, increasing stability. The absence of fluorinated groups results in lower lipophilicity.
  • Physicochemical Properties : Lower molecular weight (100.16 g/mol) and simpler structure compared to the target compound (≈173.23 g/mol as free base) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-((3-fluoropyrrolidin-1-yl)methyl)cyclopropyl)methanol, and how can diastereomeric mixtures be resolved?

  • Methodology : The compound’s synthesis likely involves cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions, followed by fluoropyrrolidine coupling. For diastereomer separation, preparative column chromatography (silica gel, hexanes/EtOAc gradient) is effective, as demonstrated for structurally analogous cyclopropane-pyrrolidine hybrids . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can further resolve enantiomers.

Q. How should researchers characterize the stability and storage conditions of this compound under laboratory conditions?

  • Methodology : Stability testing under varying pH, temperature, and light exposure is critical. For storage, use inert atmospheres (argon/nitrogen) and temperatures ≤ -20°C in amber glass vials to prevent degradation. Analogous cyclopropane-methanol derivatives show sensitivity to moisture and oxidation, necessitating Karl Fischer titration for water content monitoring .

Q. Which analytical techniques are most suitable for purity assessment and structural confirmation?

  • Methodology :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (210–254 nm).
  • Structure : High-resolution mass spectrometry (HRMS) for molecular formula validation and 2D NMR (¹H, ¹³C, HSQC, HMBC) to confirm cyclopropane geometry and fluoropyrrolidine substitution .

Advanced Research Questions

Q. How does the 3-fluoropyrrolidine moiety influence the compound’s bioactivity compared to non-fluorinated analogs?

  • Methodology : Fluorine’s electronegativity enhances metabolic stability and binding affinity via polar interactions (e.g., C-F⋯H-N hydrogen bonds). Compare in vitro assays (e.g., enzyme inhibition, cellular uptake) between fluorinated and non-fluorinated derivatives. Fluoropyrrolidine-containing compounds show improved pharmacokinetic profiles in neuroactive or antiviral agents .

Q. What strategies can optimize the compound’s solubility for in vivo studies without compromising stability?

  • Methodology :

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for aqueous solubility enhancement.
  • Prodrugs : Introduce ester or phosphate groups at the methanol moiety, which hydrolyze in vivo.
  • Crystallinity Reduction : Amorphous solid dispersions with polymers (e.g., HPMCAS) improve bioavailability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

  • Methodology :

  • Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses in fluoropyrrolidine-binding pockets (e.g., dopamine D3 receptor).
  • MD Simulations : GROMACS/AMBER for stability assessment of ligand-receptor complexes.
  • SAR Analysis : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with activity data .

Q. What are the critical challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Catalyst Optimization : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyclopropanation.
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track diastereomer ratios during continuous flow synthesis .

Contradictions in Literature

  • Fluorine Position Effects : highlights enhanced stability with fluoropyridines, while suggests fluoropyrrolidines may introduce steric hindrance in enzyme binding. Researchers must validate fluorination’s role contextually .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.